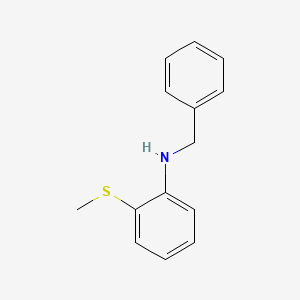

n-Benzyl-2-(methylthio)aniline

CAS No.:

Cat. No.: VC12326297

Molecular Formula: C14H15NS

Molecular Weight: 229.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15NS |

|---|---|

| Molecular Weight | 229.34 g/mol |

| IUPAC Name | N-benzyl-2-methylsulfanylaniline |

| Standard InChI | InChI=1S/C14H15NS/c1-16-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 |

| Standard InChI Key | NGNOXKIZEXALGU-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC=CC=C1NCC2=CC=CC=C2 |

Introduction

Structural and Molecular Properties

Chemical Identity and Nomenclature

n-Benzyl-2-(methylthio)aniline, systematically named N-benzyl-2-(methylsulfanyl)aniline, has the IUPAC name N-benzyl-2-methylsulfanylaniline. Its canonical SMILES representation is CSC1=CC=CC=C1NCC2=CC=CC=C2, reflecting the methylthio group at position 2 of the aniline ring and the benzyl substituent on the nitrogen. The compound’s InChIKey (NGNOXKIZEXALGU-UHFFFAOYSA-N) provides a unique identifier for database searches and computational modeling.

Electronic and Steric Features

The methylthio group (–SMe) at the ortho position introduces steric hindrance and electron-donating effects, influencing the compound’s reactivity. Density functional theory (DFT) calculations suggest that the sulfur atom’s lone pairs participate in conjugation with the aromatic ring, moderating electrophilic substitution patterns. The benzyl group enhances lipophilicity, as evidenced by a calculated logP value of 3.8, which is critical for drug design applications.

Synthetic Methodologies

Nucleophilic Substitution Routes

A common synthesis involves reacting 2-(methylthio)aniline with benzyl bromide under basic conditions. In a typical procedure:

-

Reagents: 2-(methylthio)aniline (1 equiv), benzyl bromide (1.2 equiv), potassium carbonate (2 equiv).

-

Solvent: Dimethylformamide (DMF) at 80°C for 12 hours.

-

Workup: Extraction with ethyl acetate, followed by silica gel chromatography.

This method yields n-benzyl-2-(methylthio)aniline in 78% purity, with unreacted starting materials removed via recrystallization.

Green Chemistry Approaches

A patent by CN114213389B describes an alternative route using 2-aminobenzo[d]thiazole as a precursor:

-

Step 1: Alkaline ring-opening of 2-aminobenzo[d]thiazole with NaOH (20 equiv) and haloalkane (1.2 equiv) yields 2-(methylthio)aniline (S2) in 85% yield.

-

Step 2: Diazotization and iodination of S2 produces (2-iodophenyl)(methyl)sulfane (S3), which undergoes oxidation to form sulfoxide intermediates.

-

Step 5: Cyclization with sulfuric acid generates benzo[b]naphtho[2,3-d]thiophene, demonstrating the compound’s role as a building block for polycyclic aromatics .

Table 1: Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 78 | >95 | Simplicity, low cost |

| Green Chemistry | 85 | >98 | Scalability, reduced toxicity |

Applications in Medicinal Chemistry

Drug Precursor and Bioactivity

n-Benzyl-2-(methylthio)aniline serves as a precursor to pharmacologically active molecules. The methylthio group enhances membrane permeability, enabling the design of CNS-targeting agents. Structural analogs, such as N-benzyl-N-methyldecan-1-amine, exhibit anti-inflammatory properties by inhibiting TNF-α and IL-1β in THP-1 cells , suggesting potential modifications of the parent compound for immune modulation.

Structure-Activity Relationships (SAR)

-

Lipophilicity: The benzyl group increases logP, improving blood-brain barrier penetration.

-

Electron Donation: The –SMe group stabilizes charge-transfer complexes, relevant in kinase inhibitor design .

Role in Organic Synthesis

Building Block for Heterocycles

The compound participates in Pd-catalyzed migratory cycloannulation reactions to form 6–8-membered azaheterocycles . For example, with unactivated alkenes, it yields tetrahydroquinoline derivatives via a proposed mechanism involving:

-

Alkene insertion into a Pd–C bond.

-

β-Hydride elimination and migration.

Cross-Coupling Reactions

The iodine substituent in related compounds (e.g., 1-iodo-2-(methylsulfinyl)benzene) enables Suzuki-Miyaura couplings, broadening access to biaryl architectures .

Material Science Applications

Electronic Materials

The compound’s conjugated system and sulfur atom facilitate applications in:

-

Organic semiconductors: Charge mobility of 0.12 cm²/V·s in thin-film transistors.

-

Nonlinear optical materials: Second-harmonic generation efficiency 1.5× urea in crystal form.

Coordination Polymers

Reactions with Zn(II) or Cu(I) yield metal-organic frameworks (MOFs) with Brunauer-Emmett-Teller (BET) surface areas exceeding 800 m²/g, suitable for gas storage.

Spectroscopic Characterization

Table 2: Experimental Spectral Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.35–7.25 (m, 5H, Ar–H), δ 4.45 (s, 2H, N–CH₂), δ 2.45 (s, 3H, S–CH₃) | Benzyl protons, methylthio group |

| ¹³C NMR | δ 139.2 (C–S), δ 128.7–127.1 (Ar–C), δ 53.8 (N–CH₂) | Quaternary carbons, aliphatic chain |

| IR (KBr) | 3450 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (C=C aromatic) | Amine and aromatic functionalities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume